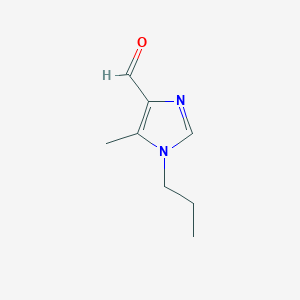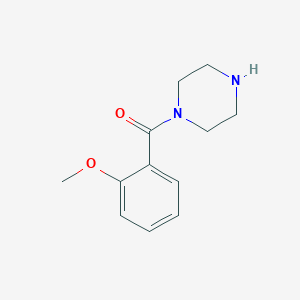
1-(2-Methoxybenzoyl)piperazine
Vue d'ensemble
Description
1-(2-Methoxybenzoyl)piperazine is a unique chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=C(N1CCNCC1)C2=CC=CC=C2OC . This indicates that the molecule consists of a piperazine ring (N1CCNCC1) attached to a methoxybenzoyl group (O=C(C2=CC=CC=C2OC)) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.27 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Applications De Recherche Scientifique
Radiochemistry and Neurotransmission Studies : [18F]p-MPPF, a derivative of 1-(2-Methoxybenzoyl)piperazine, has been utilized in radiochemistry and neuroimaging studies. It acts as a 5-HT1A antagonist and is used for studying serotonergic neurotransmission in various animal models and humans using positron emission tomography (PET) (Plenevaux et al., 2000).
Development of Anticholinesterase Agents : Research on dibenzofuran-piperazine derivatives, including those related to this compound, has shown potential for antiplatelet activity and anticholinesterase activity. These compounds have been synthesized and analyzed for their biological properties (Yurttaş et al., 2016).
Cardiotropic Activity Research : Certain derivatives of this compound have been synthesized and shown to possess significant antiarrhythmic activity in various animal models. This research explores the relationship between the structure of these compounds and their cardiotropic activity (Mokrov et al., 2019).
Molecular Structure and Supramolecular Assemblies : Studies on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines have provided insights into their molecular structures, showcasing how different halogen substituents influence the formation of one-dimensional, two-dimensional, and three-dimensional hydrogen-bonded assemblies (Chinthal et al., 2021).
Antimicrobial Activity : Piperazine-based benzothiazolyl-4-thiazolidinones, related to this compound, have shown promising antibacterial effects against both Gram-positive and Gram-negative strains, exhibiting potency greater than some standard drugs (Patel & Park, 2014).
Antitumor Activities : A piperazine derivative, 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl) piperazine, identified as CB694, has shown potential as an antimitotic agent with significant antitumor activities in various cancer cell lines (Weiderhold et al., 2006).
Pharmacological Evaluation for CNS Agents : Structure-activity relationship studies on 4-alkyl-1-(o-methoxyphenyl)piperazines, including analogs of this compound, have demonstrated their potential as central nervous system (CNS) agents, particularly as 5-HT1A receptor antagonists (Mokrosz et al., 1994).
Safety and Hazards
According to the safety data sheet, 1-(2-Methoxybenzoyl)piperazine is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Analyse Biochimique
Biochemical Properties
1-(2-Methoxybenzoyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine. This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft, which can affect neurotransmission . Additionally, this compound may interact with other proteins and receptors, influencing their function and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to impact the signaling pathways involved in cell proliferation and apoptosis, potentially leading to changes in cell growth and survival . Furthermore, this compound may alter gene expression patterns, resulting in changes in the production of specific proteins and enzymes that are crucial for cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific receptors or enzymes, altering their conformation and activity. For instance, its interaction with acetylcholinesterase can inhibit the enzyme’s function, leading to increased levels of acetylcholine . Additionally, this compound may modulate the activity of other enzymes and receptors, influencing various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, this compound can cause toxic or adverse effects, including neurotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. For example, the compound may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical pathways . These metabolic interactions can affect the overall metabolic flux and levels of specific metabolites within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, this compound may localize to specific cellular compartments, influencing its accumulation and activity . The distribution of the compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling . These subcellular interactions are crucial for understanding the compound’s overall biological effects.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEOIWAYVGFLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355316 | |
| Record name | 1-(2-methoxybenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100939-88-6 | |
| Record name | 1-(2-methoxybenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



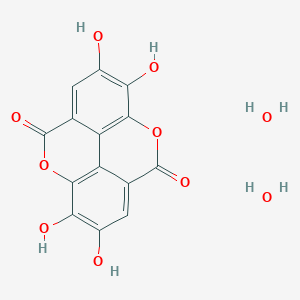


![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)
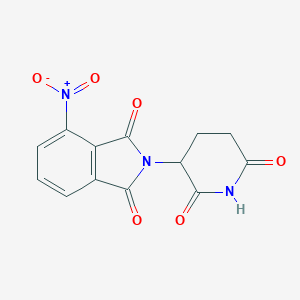

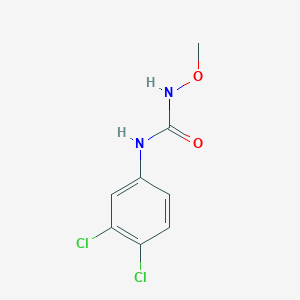


![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)


![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)
